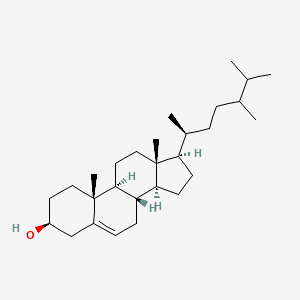

24-Methyl cholesterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

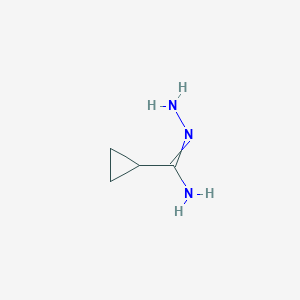

24-Methyl cholesterol is a phytosterol, a type of plant sterol, found in various vegetables, fruits, nuts, and seeds. It is structurally similar to cholesterol but has an additional methyl group at the 24th carbon position. This compound is known for its ability to competitively inhibit the absorption of intestinal cholesterol and decrease the transcription of genes important for cholesterol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Methyl cholesterol can be achieved through several methods. One common approach involves the use of cyclodextrins to extract cholesterol from membranes . Another method involves the engineering of Saccharomyces cerevisiae, a type of yeast, to produce 24-Methylene-cholesterol by disrupting specific enzymes in the yeast’s native ergosterol pathway .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods. For instance, the engineered biosynthesis in Saccharomyces cerevisiae has shown promising results, with yields reaching up to 225 mg/L . This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 24-Methyl cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as cytochrome P450 enzymes are commonly used for the oxidation of this compound.

Reduction: Sodium borohydride (NaBH4) is often used for the reduction of this compound.

Substitution: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have applications in different fields such as drug delivery and bioimaging .

Scientific Research Applications

24-Methyl cholesterol has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

Biology: It plays a role in the study of cholesterol metabolism and its effects on cellular processes.

Industry: It is used in the production of food additives and cosmetics due to its cholesterol-lowering effects.

Mechanism of Action

The mechanism of action of 24-Methyl cholesterol involves its ability to competitively inhibit the absorption of intestinal cholesterol. This is achieved by decreasing the transcription of genes important for cholesterol metabolism . Additionally, it acts as an agonist at liver X receptors (LXR), which leads to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Cholesterol: The primary sterol in animals, essential for cell membrane structure and function.

Campesterol: Another phytosterol found in plants, similar in structure to 24-Methyl cholesterol but with different biological activities.

Stigmasterol: A phytosterol with anti-inflammatory and cholesterol-lowering properties.

Uniqueness: this compound is unique due to its additional methyl group at the 24th carbon position, which enhances its ability to inhibit cholesterol absorption and activate liver X receptors . This makes it particularly effective in lowering cholesterol levels and potentially suppressing cancer cell proliferation.

Properties

Molecular Formula |

C28H48O |

|---|---|

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22-,23-,24+,25-,26-,27-,28+/m0/s1 |

InChI Key |

SGNBVLSWZMBQTH-CBCUCNPBSA-N |

Isomeric SMILES |

C[C@@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096664.png)

![4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14096666.png)

![Rifamycin, 3-[(1-piperazinylimino)methyl]-](/img/structure/B14096672.png)

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/structure/B14096678.png)

![ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B14096693.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096704.png)

![N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14096708.png)

![1-(4-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096726.png)

![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14096730.png)